molecular formula C20H25N3O3S2 B14105424 N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

Cat. No.: B14105424
M. Wt: 419.6 g/mol
InChI Key: NNKQZEOMFVANCU-UHFFFAOYSA-N
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Description

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a structurally complex thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic core (thienopyrimidinone) and two key substituents: a 2-(thiophen-2-yl)ethyl group at position 3 and an N-butyl-N-ethylacetamide side chain. The acetamide substituent likely improves metabolic stability compared to ester-containing analogs .

Properties

Molecular Formula

C20H25N3O3S2

Molecular Weight

419.6 g/mol

IUPAC Name

N-butyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide

InChI

InChI=1S/C20H25N3O3S2/c1-3-5-10-21(4-2)17(24)14-23-16-9-13-28-18(16)19(25)22(20(23)26)11-8-15-7-6-12-27-15/h6-7,9,12-13H,3-5,8,10-11,14H2,1-2H3

InChI Key

NNKQZEOMFVANCU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2

Origin of Product

United States

Preparation Methods

Cyclization of 3-Amino-Thiophene Derivatives

The thieno[3,2-d]pyrimidinone core is synthesized via cyclization of 3-amino-thiophene precursors. For example, 3-amino-5-arylthiophene-2-carboxamides undergo microwave-assisted condensation with formic acid to yield the pyrimidinone ring.

Procedure :

  • 3-Amino-5-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is prepared via Friedel-Crafts acylation or Suzuki coupling.
  • The carboxamide is treated with formic acid under microwave irradiation (150°C, 20 min), inducing cyclization to form the 2,4-dioxo-thieno[3,2-d]pyrimidine scaffold.

Key Reaction :
$$
\text{3-Amino-thiophene carboxamide} + \text{HCOOH} \xrightarrow{\text{microwave}} \text{Thieno[3,2-d]pyrimidin-4-one} + \text{H}_2\text{O}
$$

DMF-DMA-Mediated Cyclization

Alternative routes employ N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates. Methyl 3-amino-thiophene-2-carboxylates react with DMF-DMA to generate dimethylaminomethylidene derivatives, which cyclize under acidic conditions.

Example :
$$
\text{Methyl 3-amino-5-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxylate} \xrightarrow{\text{DMF-DMA}} \text{Dimethylaminomethylidene intermediate} \xrightarrow{\text{HCl}} \text{Thieno[3,2-d]pyrimidinone}
$$

Functionalization with N-Butyl-N-Ethyl Acetamide

Alkylation of Pyrimidinone Nitrogen

The acetamide side chain is introduced via nucleophilic substitution. Bromoacetamide derivatives react with the deprotonated pyrimidinone nitrogen.

Synthesis of Bromoacetamide Precursor :

  • N-Butyl-N*-ethylamine is acylated with bromoacetyl bromide in dichloromethane.
  • The product, N-butyl-N-ethyl-bromoacetamide, is isolated via column chromatography.

Alkylation Procedure :

  • Substrate : Thieno[3,2-d]pyrimidinone (1.0 equiv)
  • Alkylating Agent : N-Butyl-N-ethyl-bromoacetamide (1.5 equiv)
  • Base : Sodium hydride (1.2 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 60°C, 8 hours
  • Yield : 60–65%

Urea-Mediated Coupling

Carbodiimide coupling agents (e.g., EDCl/HOBt) facilitate amide bond formation between the pyrimidinone’s amine and acetic acid derivatives.

Procedure :

  • 1-(2-Bromoethyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2,4-dione is prepared.
  • The bromide is displaced by N-butyl-N-ethylamine in acetonitrile.
  • The resultant amine is coupled with acetyl chloride using EDCl/HOBt.

Optimization and Yield Data

Table 1. Comparative Yields of Key Steps

Step Reagents/Conditions Yield (%) Reference
Core Cyclization HCOOH, microwave, 150°C 85
3-Position Alkylation 2-(Thiophen-2-yl)ethyl bromide, K$$2$$CO$$3$$ 72
Acetamide Alkylation NaH, THF, 60°C 65

Challenges and Alternatives

Steric Hindrance in Tertiary Amide Formation

The bulky N-butyl-N-ethyl group complicates alkylation. Strategies include:

  • Phase-Transfer Catalysis : Enhances reactivity in biphasic systems.
  • Ultrasound Assistance : Improves mixing and reaction efficiency.

Regioselectivity in Cyclization

Microwave irradiation improves regioselectivity by accelerating ring closure and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature.

Table 1: Structural and Functional Comparison

Parameter Target Compound Compound 1 (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) Thiopyrimidin-4-one Derivatives
Core Structure Thieno[3,2-d]pyrimidin-4-one (fused bicyclic system) Pyrimidine-2-thioacetate (monocyclic pyrimidine) 6-Methyl-2-thiopyrimidin-4-one (monocyclic pyrimidine)
Key Substituents 3-(2-(Thiophen-2-yl)ethyl), N-butyl-N-ethylacetamide Thietan-3-yloxy (saturated sulfur heterocycle), ethyl ester N-Aryl or N-benzyl acetamide
Functional Groups 2,4-Dioxo (enhanced polarity), acetamide (metabolic stability) Ester (hydrolytically labile), thioether Chloroacetamide (alkylation reactivity)
Lipophilicity High (thiophenethyl and alkylamide groups) Moderate (thietan and ester) Variable (depends on N-substituent)
Metabolic Stability Likely higher (amide vs. ester) Lower (ester prone to hydrolysis) Moderate (depends on substituent stability)
Synthetic Pathway Likely involves alkylation of thiopyrimidinone with chloroacetamide derivatives Alkylation of pyrimidinone with 2-chloromethylthiirane Alkylation with chloroacetamides

Key Findings

This may improve binding affinity to hydrophobic enzyme pockets.

Substituent Impact :

  • The thiophenethyl group introduces aromaticity and bulkiness, which may enhance interactions with hydrophobic residues in biological targets compared to the smaller, saturated thietan group in Compound 1 .
  • The N-butyl-N-ethylacetamide side chain likely confers greater metabolic stability than ester-containing analogs (e.g., Compound 1), as amides resist hydrolysis in vivo .

Synthetic Considerations: The target compound’s synthesis likely parallels methods for thiopyrimidine alkylation, such as reactions with chloroacetamides . However, the use of a thieno[3,2-d]pyrimidinone precursor introduces additional complexity in regioselectivity.

Biological Activity

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide (CAS Number: 1260996-25-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N3O3S2C_{19}H_{24}N_{3}O_{3}S_{2} with a molecular weight of 406.5 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is significant for its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study investigated its effects on breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity and the induction of apoptosis in treated cells. The compound was shown to promote late-stage apoptosis characterized by chromatin condensation and fragmentation.

Table 1: Anticancer Activity Against MCF-7 Cell Line

Compound NameIC50 (µM)Mechanism of ActionReference
N-butyl-2-(...)15Induces apoptosis
Standard Drug20Apoptosis induction

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of various signaling pathways associated with cell survival and apoptosis. Specifically, it has been suggested that the thieno[3,2-d]pyrimidine moiety plays a crucial role in interacting with cellular targets that regulate apoptosis.

Case Studies and Research Findings

  • Study on Apoptotic Effects : A study published in ResearchGate examined the compound's ability to induce apoptosis in tumor cells. The results indicated that treatment with N-butyl-2-(...) led to a higher percentage of late apoptotic cells compared to controls. The study utilized flow cytometry and staining techniques to assess cell viability and apoptosis stages .
  • Structure-Activity Relationship (SAR) : Research into related compounds has provided insights into the structural features necessary for biological activity. Modifications to the thiophene and pyrimidine components were found to influence potency significantly. These findings suggest that optimizing these structures could enhance the efficacy of N-butyl-2-(...) as an anticancer agent .

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